

Application Notes and Protocols for p62-ZZ Ligand 1 in Cell Culture

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Compound of Interest

Compound Name: p62-ZZ ligand 1

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Abstract

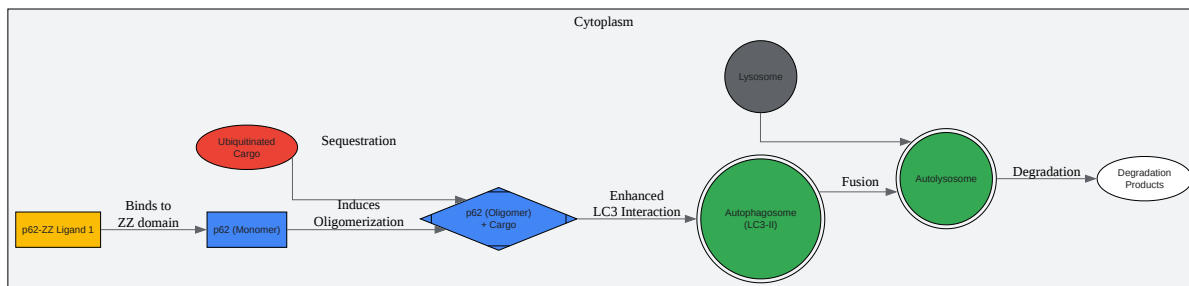
The p62/SQSTM1 protein is a key autophagy receptor that mediates the clearance of ubiquitinated protein aggregates and damaged organelles. Its function is intricately linked to its various domains, including the ZZ-type zinc finger (ZZ) domain. Small molecule ligands targeting the p62-ZZ domain, such as XIE62-1004 and YTK-2205, have emerged as valuable research tools for modulating selective autophagy. These ligands bind to the ZZ domain, inducing p62 self-oligomerization and enhancing its interaction with LC3 on the autophagosome, thereby stimulating the autophagic degradation of cellular cargoes.^{[1][2][3]} These application notes provide detailed protocols for the use of p62-ZZ ligands in cell culture, including methods for assessing their impact on autophagy induction and flux.

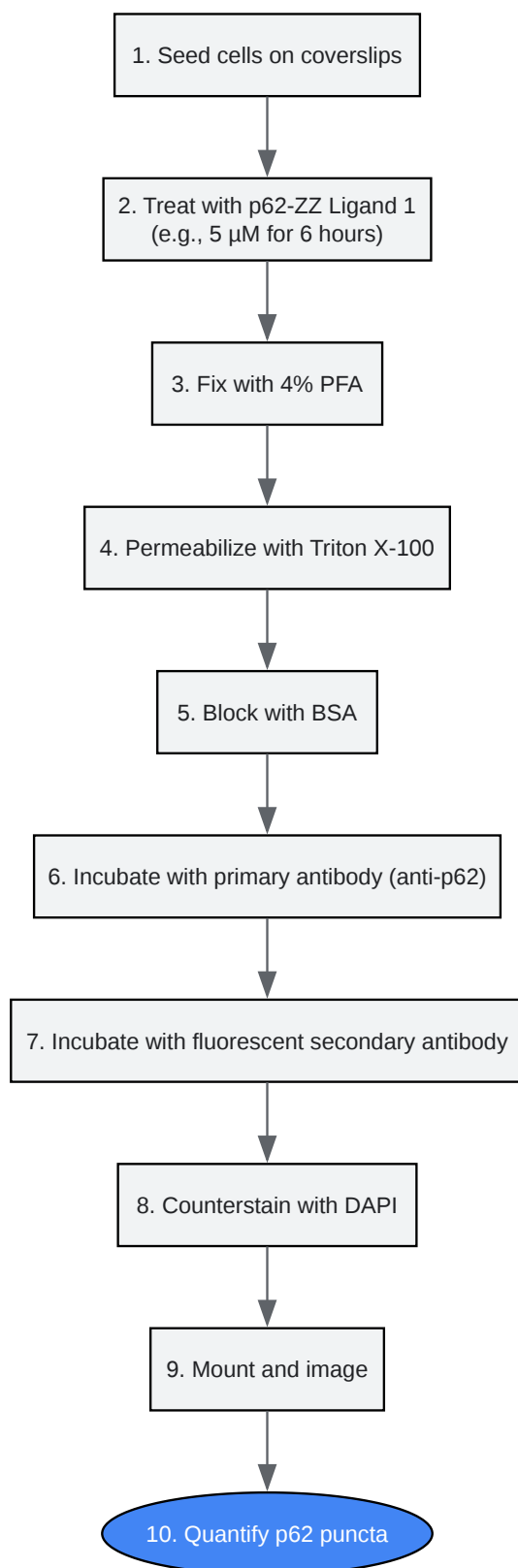
Introduction

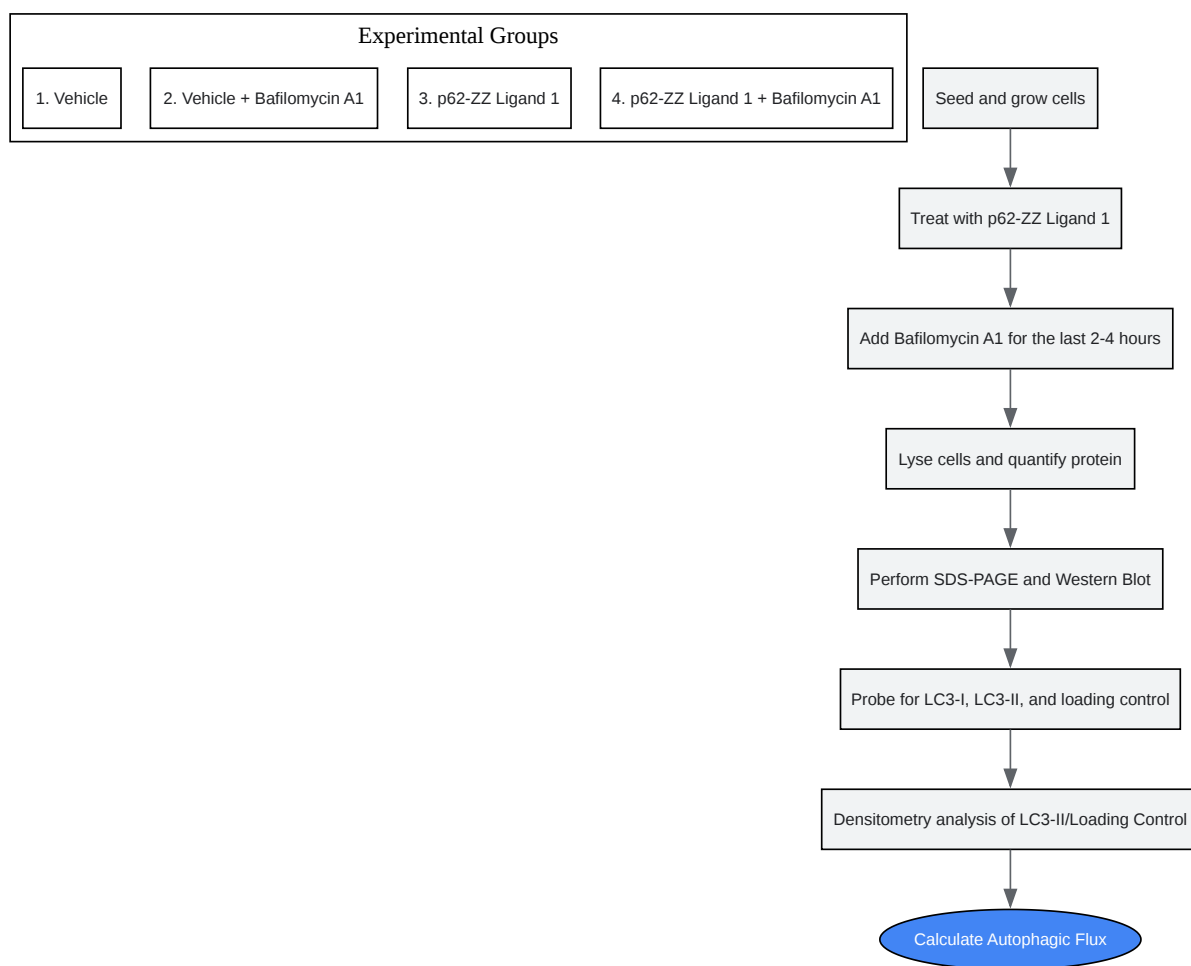
Selective autophagy is a crucial cellular process for maintaining homeostasis, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. The p62 protein acts as a bridge, recognizing and binding to ubiquitinated substrates and linking them to the autophagic machinery via its interaction with LC3. The development of synthetic ligands that specifically target the p62-ZZ domain offers a powerful approach to pharmacologically activate and study selective autophagy.^{[1][4]} These compounds serve as chemical inducers of p62-dependent autophagy, making them instrumental for investigating the roles of p62 in cellular health and disease.

Mechanism of Action

p62-ZZ ligands initiate a cascade of events that culminate in the enhancement of selective autophagy. The binding of a ligand to the p62-ZZ domain triggers a conformational change in the p62 protein.^[1] This change promotes the self-oligomerization of p62, leading to the formation of p62 bodies or puncta within the cell.^{[1][4]} These p62 aggregates then efficiently recruit and sequester ubiquitinated cargo. Subsequently, the ligand-bound, oligomerized p62 exhibits an increased affinity for LC3-II, a key protein component of the autophagosome membrane. This enhanced interaction facilitates the engulfment of the p62-cargo complex by the forming autophagosome, which then fuses with a lysosome for the degradation of its contents.^{[1][4]}







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